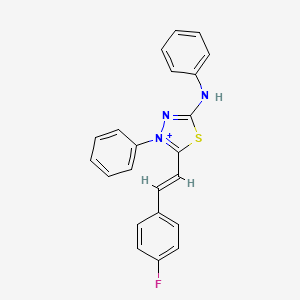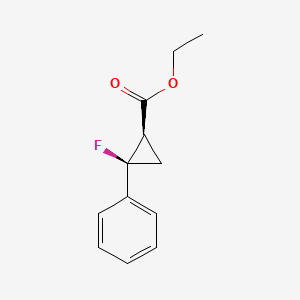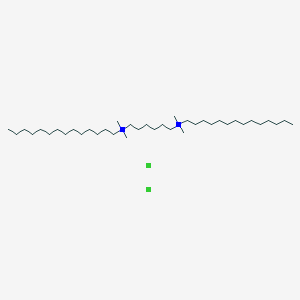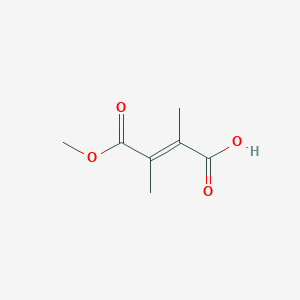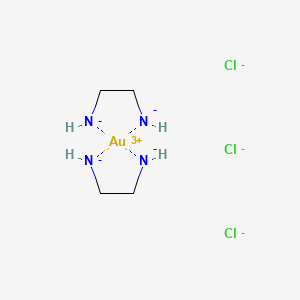
Trichlorobis(ethylenediamine)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichlorobis(ethylenediamine)gold typically involves the reaction of gold(III) chloride with ethylenediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows: [ \text{AuCl}_3 + 2 \text{en} \rightarrow \text{[Au(en)}_2\text{Cl}_2]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pH, and reactant concentrations to achieve high yields and purity .
化学反応の分析
Types of Reactions: Trichlorobis(ethylenediamine)gold undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The gold(III) center can participate in redox reactions, where it can be reduced to gold(I) or gold(0) states.
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Ligand exchange reactions often involve the use of excess ligands like triphenylphosphine (PPh3) or thiol-containing compounds.
Major Products Formed:
Reduction: Reduction of this compound can yield gold nanoparticles or gold(I) complexes.
Substitution: Substitution reactions can produce a variety of gold(III) complexes with different ligands, depending on the reagents used.
科学的研究の応用
Trichlorobis(ethylenediamine)gold has several applications in scientific research:
作用機序
The mechanism by which Trichlorobis(ethylenediamine)gold exerts its effects, particularly in medicinal applications, involves its interaction with cellular components. The gold(III) center can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, resulting in antiproliferative effects on cancer cells. Additionally, the compound can induce oxidative stress, further contributing to its cytotoxic properties .
類似化合物との比較
Dichloro(ethylenediamine)gold(III): This compound has a similar structure but with only two chloride ligands.
Tris(ethylenediamine)gold(III): Contains three ethylenediamine ligands coordinated to the gold(III) center.
Uniqueness: Trichlorobis(ethylenediamine)gold is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with various ligands makes it versatile for different applications, particularly in catalysis and medicine .
特性
分子式 |
C4H12AuCl3N4-4 |
|---|---|
分子量 |
419.49 g/mol |
IUPAC名 |
2-azanidylethylazanide;gold(3+);trichloride |
InChI |
InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3 |
InChIキー |
ZEBQADJVWIXIET-UHFFFAOYSA-K |
正規SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


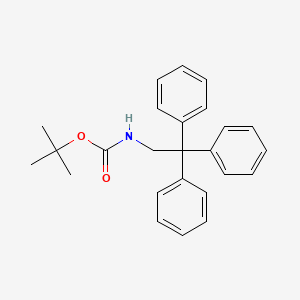

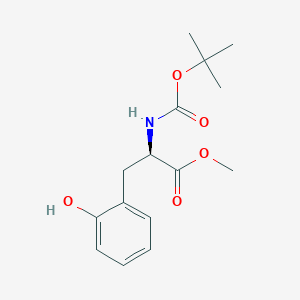
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
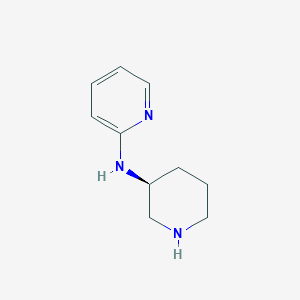
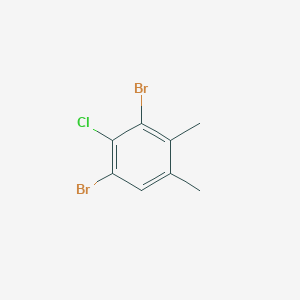
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
